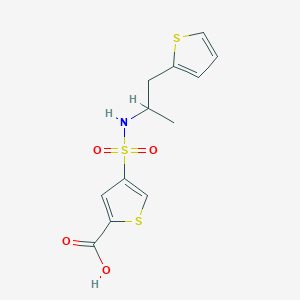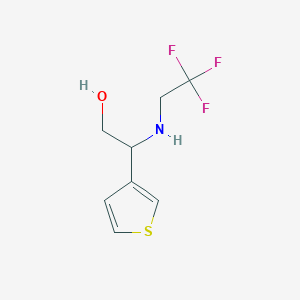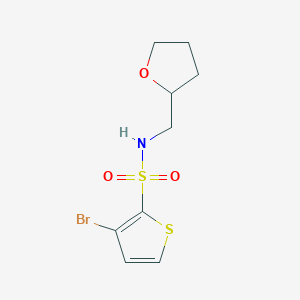
(3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone, also known as APB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a benzoxazine derivative and has been found to exhibit interesting pharmacological properties.
作用機序
The mechanism of action of (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating the activity of various neurotransmitters and ion channels in the central nervous system. This compound has been found to interact with the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This compound has also been found to inhibit the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit potent analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of pain and inflammation-related diseases. This compound has also been found to exhibit anticonvulsant effects, which make it a potential candidate for the treatment of epilepsy. This compound has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
(3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. This compound is also stable under normal laboratory conditions, which makes it easy to handle. However, this compound has some limitations for lab experiments. It is relatively insoluble in water, which makes it difficult to administer in vivo. This compound also has a relatively short half-life, which makes it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone. One potential direction is the development of novel analogs of this compound that exhibit improved pharmacological properties. Another potential direction is the study of the long-term effects of this compound on various physiological systems. Finally, the development of novel drug delivery systems for this compound could improve its efficacy and increase its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a benzoxazine derivative that has been extensively studied for its potential therapeutic applications. It has been found to exhibit interesting pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant effects. This compound has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. While this compound has some limitations for lab experiments, there are several future directions for the study of this compound that could lead to the development of novel therapeutics.
合成法
The synthesis of (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone involves the reaction of 2-aminophenol with salicylaldehyde in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the benzoxazine ring. The final step involves the reduction of the nitro group to an amino group, resulting in the formation of this compound.
科学的研究の応用
(3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit interesting pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant effects. This compound has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
(3-aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-12-5-3-4-11(10-12)15(18)17-8-9-19-14-7-2-1-6-13(14)17/h1-7,10H,8-9,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQGGQLDVJAVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide](/img/structure/B7576859.png)
![1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one](/img/structure/B7576866.png)

![4-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576880.png)


![3-[[2-(3-Amino-1,2,4-triazol-1-yl)acetyl]amino]benzamide](/img/structure/B7576895.png)
![Pentanoic acid, 5-[4-(3-chlorophenyl)-1-piperazinyl]-](/img/structure/B7576901.png)
![5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B7576945.png)
![3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7576953.png)
![2-[N-(propan-2-yl)acetamido]propanoic acid](/img/structure/B7576959.png)

![[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7576963.png)